(R)-Nisoldipine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-Nisoldipine is a calcium channel blocker that is used to treat high blood pressure. It is a derivative of nifedipine and is known for its ability to selectively block L-type calcium channels. The drug has been used for decades to treat hypertension, but recent research has shown that it may have potential in other areas as well.

Mecanismo De Acción

(R)-Nisoldipine selectively blocks L-type calcium channels, which are found in the smooth muscle cells of blood vessels. By blocking these channels, (R)-Nisoldipine reduces calcium influx into the cells, leading to vasodilation and a decrease in blood pressure.

Biochemical and Physiological Effects:

(R)-Nisoldipine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, and may have neuroprotective effects. Additionally, the drug has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(R)-Nisoldipine has a number of advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying calcium channels and their role in disease. However, the drug is not without limitations. It is relatively expensive and may not be readily available in some labs.

Direcciones Futuras

There are a number of future directions for (R)-Nisoldipine research. One area of interest is its potential use in the treatment of Alzheimer's disease. Additionally, the drug may have potential in the treatment of other neurodegenerative diseases such as Parkinson's disease. Further research is needed to fully understand the drug's mechanism of action and potential therapeutic applications.

Métodos De Síntesis

(R)-Nisoldipine is synthesized from nifedipine, which is a dihydropyridine calcium channel blocker. The synthesis involves the resolution of a racemic mixture of nisoldipine through chiral HPLC. The (R)-enantiomer is then isolated and purified to produce (R)-Nisoldipine.

Aplicaciones Científicas De Investigación

(R)-Nisoldipine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, (R)-Nisoldipine has been studied for its potential use in the treatment of Alzheimer's disease. Research has shown that the drug may be able to reduce amyloid beta production, which is a hallmark of the disease.

Propiedades

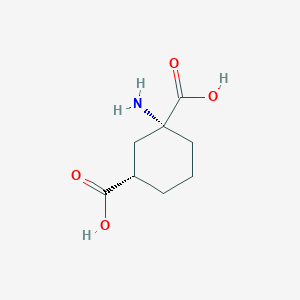

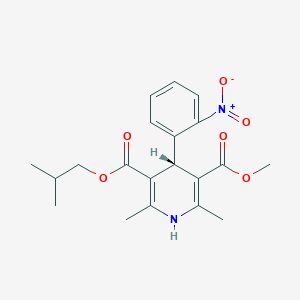

IUPAC Name |

3-O-methyl 5-O-(2-methylpropyl) (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQFCGNPDRICFG-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Nisoldipine | |

CAS RN |

103573-36-0 |

Source

|

| Record name | Nisoldipine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103573360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NISOLDIPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36N345QEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.